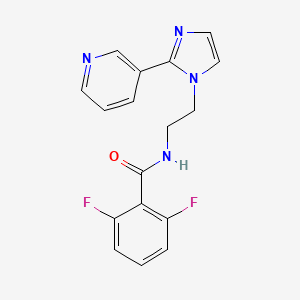

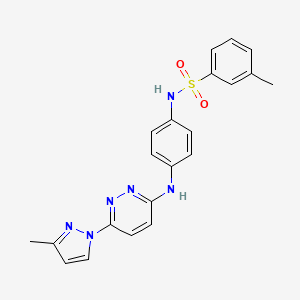

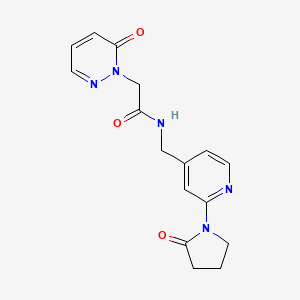

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide, also known as compound 1, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it a promising candidate for further development.

Scientific Research Applications

Synthesis and Chemical Properties

A study on the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlighted the antimycobacterial activity of compounds related to 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide. These compounds showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating a potential scaffold for further drug development (Lv et al., 2017).

Another research explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to products that share structural similarities with the target compound, shedding light on the versatility of these chemical frameworks in synthesizing related compounds (Yıldırım et al., 2005).

Medical Imaging Applications

- Research focused on synthesizing a new potential PET agent for imaging of B-Raf(V600E) in cancers reveals the relevance of compounds like this compound in developing diagnostic tools. This compound was synthesized for its potential application in positron emission tomography (PET) imaging, indicating its significance in medical diagnostics and cancer research (Wang et al., 2013).

Organic Chemistry and Material Science

A novel approach to synthesizing imidazo[1,2-a]pyridines through a tandem three-component reaction highlights the compound's role in facilitating the development of new chemical entities. This method emphasizes high chemo- and regioselectivity, showcasing the compound's utility in synthesizing heterocyclic structures with potential applications in various fields (Li et al., 2013).

The synthesis and photophysical properties of BF2 complexes of N,O-Benzamide Ligands study introduced compounds with intense blue fluorescence. These findings are crucial for applications in organic materials and biological imaging, where the compound's derivatives can serve as fluorophores (Yamaji et al., 2017).

properties

IUPAC Name |

2,6-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-13-4-1-5-14(19)15(13)17(24)22-8-10-23-9-7-21-16(23)12-3-2-6-20-11-12/h1-7,9,11H,8,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGZQJFGTPNCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN=C2C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

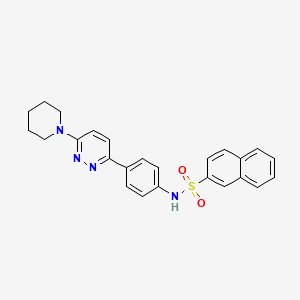

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)

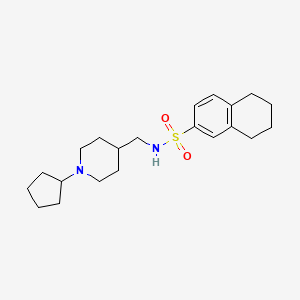

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

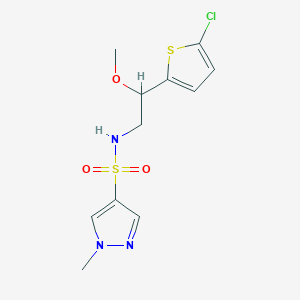

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)